molecular formula C26H17Br2IN2O3 B11546024 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B11546024
M. Wt: 692.1 g/mol
InChI Key: UTJATJOBNSTSFZ-FJEPWZHXSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, iodine, and naphthalene moieties, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromo-6-[(E)-{[2-(naphthalen-1-yl)acetamido]imino}methyl]phenol with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmospheric conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheric conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE stands out due to its unique combination of bromine, iodine, and naphthalene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C26H17Br2IN2O3

Molecular Weight

692.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H17Br2IN2O3/c27-19-12-18(25(22(28)14-19)34-26(33)21-10-3-4-11-23(21)29)15-30-31-24(32)13-17-8-5-7-16-6-1-2-9-20(16)17/h1-12,14-15H,13H2,(H,31,32)/b30-15+

InChI Key

UTJATJOBNSTSFZ-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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